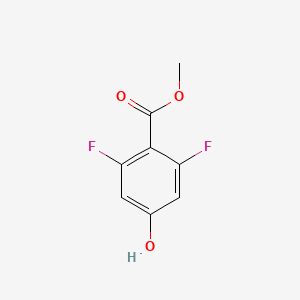

Methyl 2,6-difluoro-4-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-difluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVGRBTXDTZVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622354 | |

| Record name | Methyl 2,6-difluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194938-88-0 | |

| Record name | Methyl 2,6-difluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Spectroscopic Landscape of Methyl 2,6-difluoro-4-hydroxybenzoate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 2,6-difluoro-4-hydroxybenzoate, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1][2] In the absence of publicly available experimental spectra, this document leverages advanced computational methods to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering valuable insights into the structural and electronic properties of this important building block.

Introduction: The Significance of a Fluorinated Building Block

This compound (C₈H₆F₂O₃, Molar Mass: 188.13 g/mol , CAS: 194938-88-0) is a substituted aromatic ester of significant interest in medicinal chemistry and materials science.[3][4][5] The presence of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed theoretical examination of its spectroscopic characteristics, offering a robust framework for researchers working with this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Due to the presence of fluorine, both ¹H and ¹³C NMR spectra will exhibit characteristic couplings to ¹⁹F, providing a wealth of structural information. The predicted NMR data presented here were generated using advanced computational algorithms that account for the influence of the fluorine substituents.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to be relatively simple, with distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H (H-3, H-5) | 6.4 - 6.6 | Triplet | JH-F ≈ 8-10 |

| -OCH₃ | 3.8 - 3.9 | Singlet | - |

| -OH | 5.0 - 6.0 | Broad Singlet | - |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). The exact chemical shift of the -OH proton is highly dependent on solvent and concentration.

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-5): The two aromatic protons are chemically equivalent due to the molecule's symmetry. Their signal is predicted to appear in the upfield region of the aromatic spectrum, a consequence of the electron-donating effect of the hydroxyl group. The multiplicity is predicted as a triplet due to coupling with the two adjacent fluorine atoms (meta coupling).

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are expected to appear as a sharp singlet in the typical range for methyl esters.

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide detailed information about the carbon framework, with the carbon signals being split by the neighboring fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C=O (Ester) | 165 - 168 | Singlet | - |

| C-F (C-2, C-6) | 158 - 162 | Doublet | ¹JC-F ≈ 240-250 |

| C-OH (C-4) | 155 - 158 | Singlet | - |

| C-H (C-3, C-5) | 102 - 105 | Triplet | ²JC-F ≈ 20-25 |

| C-1 | 108 - 112 | Triplet | ²JC-F ≈ 20-25 |

| -OCH₃ | 52 - 54 | Singlet | - |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typical for this functional group.

-

Fluorinated Carbons (C-2, C-6): The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F) and will appear as doublets. Their chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

Hydroxylated Carbon (C-4): The carbon bearing the hydroxyl group will also be in the downfield region of the aromatic carbons.

-

Aromatic C-H Carbons (C-3, C-5): These carbons will appear as triplets due to two-bond coupling to the two fluorine atoms.

-

Quaternary Carbon (C-1): This carbon, attached to the ester group, will also exhibit coupling to the two ortho fluorine atoms, resulting in a triplet.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear as a singlet in the typical upfield region for sp³ hybridized carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, carbonyl, and C-F bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3050 - 3000 | C-H stretch | Aromatic C-H |

| 2960 - 2850 | C-H stretch | -OCH₃ |

| 1720 - 1700 | C=O stretch | Ester Carbonyl |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1250 - 1150 | C-F stretch | Aryl-Fluoride |

| 1200 - 1000 | C-O stretch | Ester and Phenol |

Interpretation and Rationale:

-

O-H Stretching: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of a hydrogen-bonded hydroxyl group.

-

C=O Stretching: A sharp and intense peak around 1720-1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.

-

C-F Stretching: Strong absorption bands in the 1250-1150 cm⁻¹ region are indicative of the C-F stretching vibrations.

-

Aromatic C=C Stretching: Absorptions in the 1620-1580 cm⁻¹ region are due to the stretching vibrations of the aromatic ring.

-

C-O Stretching: Bands in the 1200-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and phenol moieties.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is crucial for confirming its identity. The predicted monoisotopic mass of this compound is 188.0285 Da.[6]

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected to undergo characteristic fragmentation.

Caption: Predicted Electron Ionization Fragmentation Pathway.

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺˙, m/z = 188): The peak corresponding to the intact molecule is expected to be observed.

-

Loss of a Methoxy Radical ([M - •OCH₃]⁺, m/z = 157): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion.

-

Loss of the Carbomethoxy Radical ([M - •COOCH₃]⁺, m/z = 129): The cleavage of the bond between the aromatic ring and the ester group results in the loss of the carbomethoxy radical.

-

Subsequent Fragmentation: The fragment at m/z 129 could further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 101.

Experimental Protocols: A General Framework

NMR Data Acquisition

References

- 1. CA3085353A1 - Quinazolinones as parp14 inhibitors - Google Patents [patents.google.com]

- 2. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]

- 3. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 4. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 2,6-difluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2,6-difluoro-4-hydroxybenzoate is a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability and receptor binding affinity.[1] Despite its growing importance, comprehensive data on its fundamental physicochemical properties, such as solubility and stability, remain scarce in publicly accessible literature. This technical guide provides an in-depth analysis of these critical parameters. In the absence of direct experimental data for this compound, this guide leverages extensive data available for its structural analog, Methylparaben (Methyl 4-hydroxybenzoate), and applies principles of physical organic chemistry to project the behavior of the fluorinated compound. This approach offers valuable, field-proven insights for researchers and formulation scientists, enabling informed decisions in experimental design, handling, and storage.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the case of this compound, the ortho-difluoro substitution pattern is anticipated to significantly modulate the acidity of the phenolic hydroxyl group and the overall lipophilicity, thereby impacting its solubility, stability, and interaction with biological targets. Understanding these properties is paramount for its effective utilization in research and development.

Physicochemical Properties: A Comparative Analysis

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior in various experimental and formulation settings. Here, we present the known properties of the analogue, Methylparaben, and provide expert projections for this compound.

| Property | Methylparaben (Analogue Data) | This compound (Projected) | Rationale for Projection |

| Molecular Formula | C₈H₈O₃ | C₈H₆F₂O₃ | Direct calculation. |

| Molecular Weight | 152.15 g/mol [1][2] | 188.13 g/mol [1] | Direct calculation. |

| pKa (Phenolic OH) | ~8.5[1][2] | ~6.5 - 7.5 | The two electron-withdrawing fluorine atoms ortho to the hydroxyl group will significantly increase its acidity (lower the pKa) through inductive effects. |

| LogP | 1.96[1] | ~2.5 - 3.0 | The addition of two fluorine atoms will increase the lipophilicity of the molecule. |

| Melting Point | 125-128 °C[2] | Likely higher | Increased molecular weight and potential for altered crystal packing due to fluorine substitution would likely raise the melting point. |

| Appearance | White crystalline powder[2] | Likely a white to off-white crystalline solid. | Based on the typical appearance of similar aromatic esters. |

Solubility Profile: Insights from Analogue Data and Chemical Principles

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in its biological activity and formulation development. While specific quantitative solubility data for this compound is not available, the extensive data for Methylparaben provides a valuable starting point.

Aqueous Solubility

The aqueous solubility of Methylparaben is relatively low and is temperature-dependent.

| Temperature | Solubility of Methylparaben in Water (% w/w) | Projected Solubility of this compound |

| 10 °C | 0.13 | Lower |

| 25 °C | 0.25 | Lower |

| 80 °C | 3.1 | Lower |

| 100 °C | 6.2 | Lower |

Expert Analysis: The introduction of two fluorine atoms is expected to decrease the aqueous solubility of this compound compared to Methylparaben. This is due to the increased lipophilicity (higher LogP) of the fluorinated compound. However, the increased acidity of the phenolic hydroxyl group (lower pKa) will lead to significantly enhanced aqueous solubility at pH values above its pKa, as the compound will be deprotonated to form the more soluble phenolate salt.

Solubility in Organic Solvents

Methylparaben exhibits good solubility in a range of polar organic solvents.

| Solvent | Solubility of Methylparaben at 25 °C ( g/100g ) | Projected Solubility of this compound |

| Methanol | 37 | High |

| Ethanol | 32 | High |

| Acetone | 39 | High |

| Propylene Glycol | 26 | High |

| Dichloromethane | Soluble | High |

| Ethyl Acetate | Soluble | High |

| Tetrahydrofuran (THF) | Soluble | High |

| Dimethyl Sulfoxide (DMSO) | Soluble | High |

| Toluene | Slightly soluble | Moderate |

| Hexane | Insoluble | Low |

Expert Analysis: this compound is expected to exhibit a similar high solubility in polar organic solvents like alcohols, ketones, and ethers. Its solubility in non-polar solvents like hexane is anticipated to be low. For synthetic applications, solvents like DMSO and ethyl acetate are likely to be effective, as indicated in patent literature describing reactions with this compound.

Experimental Protocol: Determining Equilibrium Solubility

A robust and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is then calculated based on the concentration and the dilution factor.

Caption: Workflow for determining equilibrium solubility.

Stability Profile: A Critical Consideration for Handling and Formulation

The stability of a compound under various stress conditions is a critical parameter that influences its shelf-life, storage conditions, and formulation strategy.

pH Stability

The stability of esters, such as this compound, is highly dependent on pH.

-

Acidic Conditions (pH < 4): Expected to be relatively stable. Hydrolysis of the methyl ester group would be the primary degradation pathway, but the rate is generally slow in acidic media.

-

Neutral Conditions (pH 4-7): Generally stable. Methylparaben is known to be stable in the pH range of 4-8.

-

Alkaline Conditions (pH > 8): Susceptible to base-catalyzed hydrolysis of the methyl ester to form the corresponding carboxylate (2,6-difluoro-4-hydroxybenzoate) and methanol. The rate of hydrolysis increases significantly with increasing pH. Studies on methylparaben show significant decomposition when autoclaved at pH 6-9 if not buffered.[3]

Thermal Stability

Based on analogue data for methylparaben, which is stable up to 80°C, this compound is expected to have good thermal stability under normal processing and storage conditions. However, prolonged exposure to high temperatures, especially in the presence of moisture or reactive excipients, could lead to degradation.

Photostability

Aromatic compounds can be susceptible to photodegradation. While specific data for the target compound is unavailable, studies on methylparaben have shown that it can undergo photodegradation, potentially leading to the formation of various byproducts.[4][5][6] The presence of the phenolic hydroxyl group makes it susceptible to photo-oxidation. It is recommended to protect this compound from light, especially when in solution.

Predicted Degradation Pathway

The primary degradation pathway for this compound under hydrolytic stress (acidic or basic) is the cleavage of the ester bond.

Caption: Predicted primary degradation pathway.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Expose solutions of this compound to various stress conditions:

-

Acidic: 0.1 N HCl at elevated temperature (e.g., 60-80 °C).

-

Basic: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80-100 °C).

-

Photolytic: Expose a solution to UV and visible light (ICH Q1B guidelines).

-

-

Time Points: Sample at various time points to track the extent of degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify potential co-eluting peaks.

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for accurate quantification in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.

Recommended HPLC-UV Method (Based on Analogue)

While a specific method for this compound is not published, a typical reversed-phase HPLC method for methylparaben can be adapted.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% formic or acetic acid) in a gradient or isocratic elution. A starting point could be a 50:50 (v/v) mixture. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~255-260 nm (based on the UV absorbance maximum of similar structures) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

Expert Analysis: The retention time of this compound is expected to be longer than that of methylparaben due to its increased lipophilicity. The mobile phase composition may need to be optimized (e.g., by increasing the percentage of acetonitrile) to achieve a suitable retention time and peak shape.

Caption: HPLC method development workflow.

Practical Recommendations for Handling and Storage

Based on the projected physicochemical properties, the following recommendations are provided for the handling and storage of this compound:

-

Storage: Store in a well-sealed container in a cool, dry place, protected from light.[1] Recommended storage at 2-8°C is a prudent measure to minimize any potential long-term degradation.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the solid material.

-

Solution Preparation: For aqueous solutions, consider using a buffered system within a pH range of 4-7 to ensure stability. If a higher concentration is required in an aqueous medium, adjusting the pH to be above the projected pKa will significantly increase solubility. For organic synthesis, a wide range of polar aprotic and protic solvents should be suitable.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability profile can be achieved through expert analysis of its structural analogue, Methylparaben, and the application of fundamental chemical principles. The ortho-difluoro substitution is predicted to increase lipophilicity and acidity, thereby decreasing aqueous solubility at neutral pH but enhancing it under basic conditions. The compound is expected to be susceptible to hydrolysis in alkaline environments. This guide provides a robust framework for researchers and drug development professionals to make informed decisions regarding the handling, storage, and formulation of this important synthetic intermediate, ultimately facilitating its successful application in the advancement of new chemical entities.

References

The Strategic Role of Methyl 2,6-difluoro-4-hydroxybenzoate in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Imperative of Strategic Fluorination in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has transitioned from a niche tactic to a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles. Among the arsenal of fluorinated building blocks, Methyl 2,6-difluoro-4-hydroxybenzoate has emerged as a particularly valuable synthon. Its trifunctional nature, presenting a nucleophilic phenol, an electrophilic ester, and a strategically difluorinated aromatic ring, provides a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical exploration of this compound, from its fundamental properties to its application in the synthesis of targeted therapeutics, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Strategic Value

This compound is a white to off-white crystalline solid with the molecular formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1][2] Its strategic value in medicinal chemistry is rooted in the interplay of its constituent functional groups.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1][2] |

| CAS Number | 194938-88-0 | [2] |

| Appearance | White to off-white crystalline solid | N/A |

| Storage | 2-8°C | [1] |

The two fluorine atoms positioned ortho to the ester group exert a profound influence on the molecule's reactivity and the properties of its derivatives. These electron-withdrawing groups lower the pKa of the para-hydroxyl group, increasing its acidity and facilitating its deprotonation for subsequent nucleophilic reactions. Furthermore, the 2,6-difluoro substitution pattern provides a steric and electronic shield, which can enhance the metabolic stability of derivatives by hindering enzymatic attack on the aromatic ring. This increased stability often translates to improved bioavailability and a longer in vivo half-life for the final drug candidate.[1]

Synthesis of this compound

While multiple synthetic routes to substituted hydroxybenzoates exist, a common and efficient laboratory-scale synthesis of this compound proceeds from commercially available 3,5-difluoroanisole. The following is a representative, multi-step synthetic workflow.

Caption: A representative multi-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Friedel-Crafts Acylation of 3,5-Difluoroanisole

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, add acetyl chloride dropwise.

-

Add 3,5-difluoroanisole to the reaction mixture and allow it to warm to room temperature.

-

Stir for 12 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,4-difluoro-6-methoxyphenyl)ethanone.

Step 2: Baeyer-Villiger Oxidation

-

Dissolve the product from Step 1 in dichloromethane and cool to 0°C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2,4-difluoro-6-methoxyphenyl acetate.

Step 3: Saponification

-

Dissolve the acetate from Step 2 in a mixture of methanol and water.

-

Add sodium hydroxide and heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate to yield 2,6-difluoro-4-methoxyphenol.

Step 4: Demethylation

-

Dissolve the phenol from Step 3 in dichloromethane and cool to -78°C.

-

Add boron tribromide (BBr₃) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench with water and extract with ethyl acetate.

-

Dry the organic layer and concentrate to give 2,6-difluorohydroquinone.

Step 5: Esterification

-

Dissolve the hydroquinone from Step 4 in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for 8 hours.

-

Cool the mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Application in Medicinal Chemistry: A Case Study in p38 MAP Kinase Inhibitors

The 2,6-difluorophenyl moiety is a privileged scaffold in the design of kinase inhibitors. Its ability to form favorable interactions within the ATP-binding pocket, coupled with the metabolic stability conferred by the fluorine atoms, makes it a desirable feature. This compound serves as a key intermediate for introducing this moiety, particularly in the synthesis of p38 MAP kinase inhibitors, which are of significant interest for the treatment of inflammatory diseases.

A critical reaction in the utilization of this compound is the O-alkylation of the phenolic hydroxyl group. This reaction allows for the connection of the difluorinated phenyl ring to a larger heterocyclic scaffold, a common strategy in the design of kinase inhibitors.

References

Topic: Potential Applications of Methyl 2,6-difluoro-4-hydroxybenzoate in Drug Discovery

An In-Depth Technical Guide

Executive Summary

Methyl 2,6-difluoro-4-hydroxybenzoate is a strategically functionalized aromatic compound poised for significant utility in modern drug discovery. Its unique electronic and structural properties, conferred by the difluoro substitution pattern, make it more than a simple chemical intermediate. This guide elucidates its potential, focusing on two primary applications: its established role as a key building block in the synthesis of targeted therapies, such as PARP14 inhibitors, and its prospective value as a high-quality fragment for Fragment-Based Drug Discovery (FBDD) campaigns. We will explore the mechanistic rationale behind these applications, provide actionable experimental protocols for its validation, and discuss its potential in developing novel therapeutics for oncology and inflammatory diseases.

Introduction: The Strategic Value of a Fluorinated Scaffold

This compound is a small molecule characterized by a benzene ring substituted with a methyl ester, a hydroxyl group, and two fluorine atoms positioned ortho to the ester.[1] This specific arrangement is not accidental; it is a deliberate design that leverages the unique properties of fluorine to enhance molecular performance in a biological context.

Caption: Chemical structure of this compound.

The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmacological profile.[2] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. This can increase a drug's half-life, reducing dosing frequency.[2]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.[3]

-

Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity (logP), which is critical for its ability to cross biological membranes and reach its site of action.[2] The difluoro substitution on this specific benzoate derivative alters the electronic distribution and acidity of the phenolic hydroxyl group, which can be crucial for target engagement.

Physicochemical Properties

A summary of the key physicochemical properties of this compound highlights its utility as both a synthetic intermediate and a potential drug fragment.

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 188.13 g/mol [1] | Complies with the "Rule of Three" for fragments (<300 Da), suggesting suitability for FBDD.[4] |

| Formula | C₈H₆F₂O₃[5] | Low complexity, providing a good starting point for chemical elaboration. |

| XLogP3 | 1.6[1] | Moderate lipophilicity, balancing solubility with membrane permeability. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Provides a key interaction point for target binding. |

| Hydrogen Bond Acceptors | 3 (2x fluorine, 1x carbonyl) | Offers multiple points for hydrogen bonding with a target protein. |

Application I: A Validated Intermediate in Targeted Therapy

The most direct and documented application of this compound is as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure provides multiple reaction handles—the hydroxyl group, the ester, and the aromatic ring itself—that chemists can exploit.

Case Study: Synthesis of PARP14 Inhibitors

Patents explicitly detail the use of this compound in the synthesis of novel quinazolinone-based inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14).[6][7][8] PARP14 is a compelling therapeutic target implicated in cancer cell survival and inflammatory responses.[6] It plays a role in regulating signaling pathways downstream of IL-4 and IFN-γ, making it relevant for both oncology and allergic diseases.[7]

In the patented synthesis, the phenolic hydroxyl group of this compound is used as a nucleophile in an etherification reaction, serving as the foundational step to build a more complex molecule.[6][7]

References

- 1. This compound | C8H6F2O3 | CID 22087431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 5. This compound [myskinrecipes.com]

- 6. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]

- 7. CA3085353A1 - Quinazolinones as parp14 inhibitors - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to Methyl 2,6-difluoro-4-hydroxybenzoate for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules represents a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2] Methyl 2,6-difluoro-4-hydroxybenzoate (CAS No. 194938-88-0) is a key exemplar of a fluorinated aromatic building block, offering a versatile scaffold for the synthesis of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide provides an in-depth technical overview of this compound, from its synthesis and spectral characterization to its procurement and application in cutting-edge drug discovery.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white crystalline solid. Its molecular structure, featuring a hydroxyl group and two fluorine atoms flanking a methyl ester on a benzene ring, provides a unique combination of reactivity and stability.

| Property | Value | Source |

| CAS Number | 194938-88-0 | --INVALID-LINK-- |

| Molecular Formula | C₈H₆F₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 188.13 g/mol | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | 294.5±40.0 °C at 760 mmHg | Crysdot LLC |

| Storage | 2-8°C | MySkinRecipes, Crysdot LLC |

Synthesis of this compound: A Plausible Experimental Protocol

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Methodology:

-

Diazotization of 3,5-Difluoroaniline:

-

Dissolve 3,5-difluoroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt intermediate.

-

-

Hydrolysis to 2,6-Difluoro-4-aminophenol:

-

Slowly warm the diazonium salt solution to room temperature and then heat to reflux.

-

The diazonium group will be displaced by a hydroxyl group, yielding 2,6-difluoro-4-aminophenol.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Sandmeyer-type Reaction to form 2,6-Difluoro-4-hydroxybenzonitrile:

-

Diazotize the 2,6-difluoro-4-aminophenol as described in Step 1.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Gently warm the reaction mixture to facilitate the substitution reaction.

-

After completion, neutralize the reaction mixture and extract the product.

-

-

Hydrolysis of the Nitrile to 2,6-Difluoro-4-hydroxybenzoic acid:

-

Reflux the 2,6-difluoro-4-hydroxybenzonitrile in an aqueous solution of sulfuric acid.

-

The nitrile group will be hydrolyzed to a carboxylic acid.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

-

Esterification to this compound:

-

Suspend the 2,6-difluoro-4-hydroxybenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

-

Spectroscopic Characterization (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.9 ppm. The aromatic protons will likely appear as a triplet in the region of 6.5-7.0 ppm, due to coupling with the two equivalent fluorine atoms. The hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be more complex due to carbon-fluorine coupling. Key expected signals include the carbonyl carbon of the ester at around 165 ppm, the methyl carbon at approximately 52 ppm, and several signals for the aromatic carbons, with characteristic splitting patterns due to C-F coupling.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the hydroxyl group (O-H stretch) in the region of 3200-3600 cm⁻¹. A strong absorption band for the carbonyl group (C=O stretch) of the ester will be present around 1700-1730 cm⁻¹. C-F stretching vibrations will likely appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[4][5] The difluorinated phenyl ring can act as a key recognition motif for binding to the active site of kinases.

Several patents disclose the use of this or structurally very similar building blocks in the synthesis of inhibitors for various kinases, including:

-

RAF Kinase Inhibitors: The difluorophenyl moiety is a common feature in inhibitors of the RAF kinase family (A-Raf, B-Raf, C-Raf), which are implicated in various cancers.[4]

-

Other Kinase Inhibitors: The versatility of this scaffold allows for its incorporation into inhibitors of other kinase families, which are targets in a wide range of diseases.

The presence of the fluorine atoms can enhance the binding affinity of the inhibitor to the target protein and improve its metabolic stability, leading to a more potent and durable therapeutic effect.

Procurement of this compound

Sourcing high-purity this compound is crucial for reproducible research and development outcomes. Several chemical suppliers offer this compound, with varying purity levels, quantities, and lead times.

Comparative Supplier Information:

| Supplier | Purity | Available Quantities | Typical Lead Time |

| --INVALID-LINK-- | ≥98% | Inquire | Inquire |

| --INVALID-LINK-- | Inquire | Inquire | Inquire |

| --INVALID-LINK-- | ≥95% | 5g, 10g, 25g | Inquire |

| --INVALID-LINK-- | 98% | 5g | 10-20 days |

| --INVALID-LINK-- | Inquire | Inquire | Inquire |

| --INVALID-LINK-- | Inquire | 100mg | Inquire |

Procurement Workflow for Specialty Chemicals:

The procurement of specialty research chemicals like this compound requires a systematic approach to ensure quality, safety, and regulatory compliance.

Caption: A typical procurement workflow for specialty research chemicals.

Quality Control and Self-Validating Protocols

For researchers in drug development, ensuring the quality and purity of starting materials is paramount. A self-validating experimental protocol should include in-house quality control checks upon receipt of any chemical, including this compound.

Recommended In-House Quality Control Checks:

-

Certificate of Analysis (CoA) Verification: Always request and review the supplier's CoA. This document should provide information on the purity (typically determined by HPLC or GC), identity (confirmed by NMR or MS), and other relevant physical properties.

-

Identity Confirmation: A simple melting point determination can be a quick and effective way to check for gross impurities. For more rigorous confirmation, obtaining a ¹H NMR spectrum and comparing it to the expected chemical shifts is recommended.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A single, sharp peak is indicative of high purity.

By implementing these quality control measures, researchers can ensure the integrity of their experimental results and the reliability of their drug discovery efforts.

Safety and Handling

This compound is classified as a hazardous substance.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and emergency procedures.

Conclusion

This compound is a strategically important building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique structural features, arising from the presence of two fluorine atoms, make it an attractive starting material for the development of potent and selective kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, procurement, and application, with the aim of empowering researchers to effectively utilize this versatile compound in their drug discovery programs.

References

- 1. Methyl 2,3-difluoro-4-hydroxybenzoate price,buy Methyl 2,3-difluoro-4-hydroxybenzoate - chemicalbook [m.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]

- 5. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 6. This compound | C8H6F2O3 | CID 22087431 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of Methyl 2,6-difluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and use of Methyl 2,6-difluoro-4-hydroxybenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. As a valued researcher, your safety and the integrity of your work are paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety and best practices.

Compound Profile and Significance

This compound (CAS No. 194938-88-0) is a fluorinated aromatic building block. Its structure is instrumental in medicinal chemistry for enhancing the metabolic stability and receptor binding affinity of active pharmaceutical ingredients (APIs), particularly in the development of corticosteroids and anti-inflammatory agents.[1] The strategic placement of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable tool in drug discovery and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 194938-88-0 | PubChem |

| Molecular Formula | C₈H₆F₂O₃ | PubChem |

| Molecular Weight | 188.13 g/mol | PubChem[2] |

| Appearance | Light-colored solid (typical) | General chemical knowledge |

| Storage Temperature | 2-8°C | MySkinRecipes[1] |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed (Acute toxicity, oral)[2]

-

H315: Causes skin irritation (Skin corrosion/irritation)[2]

-

H318: Causes serious eye damage (Serious eye damage/eye irritation)[2]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]

The causality behind these classifications lies in the reactivity of the molecule. The presence of fluorine atoms and a hydroxyl group on the benzene ring can influence its interaction with biological macromolecules. Skin and eye irritation are likely due to its acidic nature and potential to disrupt cell membranes. If inhaled, the fine particulate nature of the solid can cause mechanical and chemical irritation to the respiratory tract. Ingestion can lead to systemic toxicity.

Diagram 1: Hazard Profile of this compound

Caption: Routes of exposure and their corresponding GHS hazard classifications.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when handling this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves that are appropriate for handling chemicals. Always inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A flame-retardant lab coat should be worn at all times and should be fully buttoned.

-

-

Respiratory Protection: For situations where a fume hood is not available or for large spills, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Diagram 2: Personal Protective Equipment (PPE) Workflow

Caption: A workflow for donning the correct PPE before handling the compound.

Storage and Stability

Proper storage is essential to maintain the chemical integrity of this compound and to prevent hazardous situations.

-

Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

-

Storage Area: Store in a dry, well-ventilated area designated for chemical storage.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Hazardous Combustion Products: May emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.

-

Special Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the solid material, place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocol: A Practical Application

The following is a representative experimental protocol adapted from patent literature, illustrating the use of this compound in a synthetic context.[3][4][5] This protocol is for illustrative purposes to highlight safe handling practices and should be adapted and optimized for specific laboratory conditions.

Objective: Synthesis of a derivative via etherification.

Materials:

-

This compound

-

(Bromomethyl)cyclopropane

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

Procedure:

-

Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Charge the flask with this compound (1.0 eq), potassium carbonate (2.5 eq), and DMSO.

-

Initiation of Reaction: Begin stirring the mixture and add (bromomethyl)cyclopropane (1.1 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to 80°C and maintain for the prescribed time (monitoring by TLC or LC-MS is recommended).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography.

Diagram 3: Experimental Workflow for Etherification

Caption: A step-by-step workflow for a typical synthesis using the compound.

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Solid Waste: Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect solvent waste from reactions and purification in a labeled hazardous waste container. Do not mix incompatible waste streams.

Conclusion

This compound is a valuable reagent in modern chemical synthesis. Its potential hazards necessitate a thorough understanding and implementation of safe handling practices. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe and productive laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding are the pillars of a strong safety culture.

References

- 1. Methyl 2,6-Dimethoxybenzate | CAS#:2065-27-2 | Chemsrc [chemsrc.com]

- 2. This compound | C8H6F2O3 | CID 22087431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]

- 4. CA3085353A1 - Quinazolinones as parp14 inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate: A Detailed Guide to Reaction Protocols and Applications

Abstract

This comprehensive guide provides detailed application notes and reaction protocols for the synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights into the synthesis, purification, and characterization of this valuable compound. The protocols described herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Fluorinated Benzoates

This compound (CAS No. 194938-88-0) is a crucial building block in medicinal chemistry and materials science.[1] The presence of two fluorine atoms ortho to the carboxylic ester functionality imparts unique electronic properties and steric constraints that can significantly influence the biological activity and pharmacokinetic profile of derivative compounds. This guide will focus on the practical synthesis of this molecule, addressing the challenges associated with the esterification of a sterically hindered and electronically modified benzoic acid.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| CAS Number | 194938-88-0 |

| Appearance | White to off-white crystalline solid |

| Boiling Point | 294.5 ± 40.0 °C at 760 mmHg |

Synthetic Strategy: Overcoming Steric Hindrance in Esterification

The synthesis of this compound is most commonly achieved through the esterification of 2,6-difluoro-4-hydroxybenzoic acid with methanol. However, the presence of the two ortho-fluoro substituents presents a significant steric barrier to the nucleophilic attack of methanol on the carboxyl carbon.[3] Therefore, a simple Fischer-Speier esterification may result in low yields. To address this, a more robust protocol is required.

Reaction Mechanism: Acid-Catalyzed Esterification

The reaction proceeds via a classic acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Figure 1: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol is designed to maximize the yield of this compound by employing a strong acid catalyst and conditions that favor the forward reaction.

Materials and Reagents

-

2,6-difluoro-4-hydroxybenzoic acid (≥98% purity)

-

Anhydrous Methanol (ACS grade)

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Reaction Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (57.4 mmol) of 2,6-difluoro-4-hydroxybenzoic acid in 100 mL of anhydrous methanol.

-

Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add 5 mL of concentrated sulfuric acid dropwise with continuous stirring. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into 200 mL of ice-cold water.

-

Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize the excess acid - Caution: CO₂ evolution ), and finally with 100 mL of brine.

-

-

Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot methanol.

-

Slowly add water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold methanol-water mixture, and dry under vacuum.

Table 2: Typical Reaction Parameters and Expected Yield

| Parameter | Value |

| Starting Material | 2,6-difluoro-4-hydroxybenzoic acid |

| Reagent | Anhydrous Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Temperature | Reflux (~65-70 °C) |

| Reaction Time | 12-18 hours |

| Expected Yield | 75-85% |

Analytical Quality Control

To ensure the purity and identity of the synthesized this compound, a series of analytical tests should be performed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should confirm the presence of the methyl ester protons and the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show distinct signals for the carbonyl carbon, the methoxy carbon, and the aromatic carbons, with characteristic splitting patterns due to fluorine coupling.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretch for the ester group (typically around 1720-1740 cm⁻¹) and a broad O-H stretch for the hydroxyl group (around 3200-3500 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (188.13 g/mol ).

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of the purity of the synthesized compound.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

Figure 2: Key Safety Precautions.

Conclusion

The protocol detailed in this guide provides a reliable and efficient method for the synthesis of this compound. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can consistently obtain high yields of this important synthetic intermediate. The analytical methods described will ensure the quality and purity of the final product, which is essential for its application in pharmaceutical and agrochemical research and development.

References

Application Note & Protocols: The Strategic Integration of Methyl 2,6-difluoro-4-hydroxybenzoate in the Synthesis of Advanced Corticosteroids

Executive Summary: Beyond the Steroid Backbone

The evolution of corticosteroid therapeutics has been marked by a drive towards enhancing potency while minimizing systemic side effects. The strategic incorporation of fluorine atoms has been a cornerstone of this advancement, leading to drugs with superior metabolic stability, bioavailability, and glucocorticoid receptor (GR) binding affinity.[1] This guide focuses on Methyl 2,6-difluoro-4-hydroxybenzoate , a pivotal aromatic building block, and its application in the synthesis of next-generation corticosteroids.[2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, provide a robust experimental protocol for its use, and illustrate the logical workflow from starting material to a complex steroidal conjugate.

The Causality of Fluorination: Why this compound is a Privileged Scaffold

The unique substitution pattern of this compound is not arbitrary; it is a deliberate design choice that imparts specific, advantageous properties to the final active pharmaceutical ingredient (API).

-

Electronic Modulation: The two fluorine atoms, positioned ortho to the carboxylate group, are powerful electron-withdrawing groups. This electronic influence significantly lowers the pKa of the C4-hydroxyl group, making it a more effective nucleophile under specific basic conditions. More importantly, this electronic modulation is carried through into the final corticosteroid ester, influencing the stability and conformation of the critical C17 side chain.

-

Enhanced Receptor Binding: The difluoro-benzoyl moiety, when attached at the C17 position of the steroid core, can engage in unique interactions within the ligand-binding pocket of the glucocorticoid receptor. The fluorine atoms can form favorable dipole-dipole interactions or hydrogen bonds with receptor residues, contributing to a higher binding affinity and, consequently, greater potency.[2]

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism. By incorporating this fluorinated aromatic ring, the resulting corticosteroid ester is less susceptible to enzymatic degradation, leading to a longer half-life and improved pharmacokinetic profile.[2]

The logical flow for incorporating this building block into a corticosteroid framework is visualized below. The process begins with the activation of the benzoic acid derivative, followed by its coupling to the steroidal core.

Caption: Workflow for corticosteroid synthesis using the activated benzoate.

Core Protocol: Synthesis of a C17-(2,6-difluoro-4-hydroxybenzoyl) Corticosteroid Ester

This protocol details the esterification of a representative 17α-hydroxy corticosteroid intermediate with an activated form of 2,6-difluoro-4-hydroxybenzoic acid. The chosen starting material, Flumethasone, already contains the 6α and 9α fluorine atoms common in potent corticosteroids.[3][4]

Reaction Scheme:

(Illustrative scheme: Flumethasone reacting with activated 2,6-difluoro-4-hydroxybenzoyl chloride to form the target ester)

Trustworthiness through Self-Validation: This protocol is designed to be self-validating. Successful synthesis will yield a product with distinct analytical signals (e.g., new aromatic peaks in ¹H NMR, characteristic shifts in ¹⁹F NMR, and a specific molecular weight by MS) that confirm the covalent linkage of the two fragments.

Step 1: Preparation of 2,6-difluoro-4-hydroxybenzoyl chloride

-

Saponification: To a solution of this compound (1.0 eq) in a 3:1 mixture of THF/Water, add Lithium Hydroxide (LiOH, 1.2 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture to pH ~2 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluoro-4-hydroxybenzoic acid as a solid.

-

Activation: Suspend the resulting acid (1.0 eq) in anhydrous dichloromethane (DCM) containing a catalytic amount of N,N-Dimethylformamide (DMF, ~1 drop).

-

Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The evolution of gas (CO₂ and CO) will be observed.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 2,6-difluoro-4-hydroxybenzoyl chloride is used immediately in the next step.

Step 2: Esterification with the Corticosteroid Core

| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Flumethasone | 410.4 | 1.0 mmol | 1.0 | 410 mg |

| 2,6-difluoro-4-hydroxybenzoyl chloride | 192.5 | 1.2 mmol | 1.2 | ~231 mg |

| Pyridine | 79.1 | 3.0 mmol | 3.0 | 0.24 mL |

| Dichloromethane (DCM), anhydrous | - | - | - | 20 mL |

Procedure:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Flumethasone (1.0 eq) in anhydrous DCM.

-

Base Addition: Add anhydrous pyridine (3.0 eq) to the solution and cool the mixture to 0 °C.

-

Coupling: Dissolve the crude 2,6-difluoro-4-hydroxybenzoyl chloride (1.2 eq) from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled steroid solution over 15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the final C17-ester corticosteroid.

Data Presentation & Expected Analytical Characterization

The identity and purity of the synthesized corticosteroid ester must be confirmed through rigorous analytical methods.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of new aromatic proton signals in the δ 6.5-7.5 ppm range, corresponding to the difluorohydroxybenzoyl moiety. Disappearance of the 17α-OH proton signal. |

| ¹⁹F NMR | Presence of three distinct fluorine signals: two for the steroid core (6α-F and 9α-F) and one for the two equivalent fluorine atoms on the aromatic ring. |

| LC-MS (ESI+) | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the target molecule (Calculated M.W. = 564.5 g/mol ). |

| FT-IR (ATR) | Persistence of the C=O stretching frequencies for the steroid ketones. Appearance of a new ester C=O stretch (~1730 cm⁻¹). Broad O-H stretch from the phenolic hydroxyl. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the coupling stalls, the cause is often insufficient activation of the benzoic acid or steric hindrance at the 17α-position. Ensure the acid chloride is freshly prepared and used immediately. A stronger activating agent or a different coupling reagent (e.g., EDC/DMAP) may be explored, though this can introduce purification challenges.

-

Side Reactions: The phenolic hydroxyl on the benzoyl chloride is nucleophilic and can potentially lead to side products. Running the reaction at lower temperatures and ensuring slow addition of the acid chloride can minimize this. Alternatively, a protecting group strategy (e.g., a silyl ether) on the C4-hydroxyl could be employed, adding extra steps to the synthesis.

-

Purification: The polarity of the product will be similar to the starting steroid. A carefully selected gradient for flash chromatography is essential for achieving good separation and high purity.

References

Application Note: A Methodological Framework for Evaluating Methyl 2,6-difluoro-4-hydroxybenzoate as a Potential Anti-inflammatory Agent

Abstract: The relentless pursuit of novel anti-inflammatory therapeutics necessitates robust and logical evaluation frameworks for new chemical entities. Methyl 2,6-difluoro-4-hydroxybenzoate, a fluorinated aromatic compound, represents a class of molecules known to be key intermediates in the synthesis of pharmacologically active agents, including anti-inflammatory drugs.[1][2] The introduction of fluorine atoms can enhance metabolic stability and receptor binding affinity, making this compound a candidate of interest. This document provides a comprehensive, multi-tiered guide for researchers to systematically investigate the anti-inflammatory potential of this compound, from initial in vitro screening to mechanistic studies and in vivo proof-of-concept. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental choice and outlining expected outcomes.

Introduction: The Rationale for Investigating Fluorinated Benzoates

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[3] While essential for healing, its dysregulation leads to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3] Key signaling pathways, such as the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes like cytokines, chemokines, and enzymes such as Cyclooxygenase-2 (COX-2).[4][5][6]

Current non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, though effective, are associated with significant side effects, driving the search for new therapeutic agents.[3][7] this compound belongs to a class of compounds used as building blocks for potent pharmaceuticals.[1] Its fluorinated structure is of particular interest, as fluorine substitution is a well-established medicinal chemistry strategy to improve drug potency, bioavailability, and metabolic stability. This guide outlines a systematic approach to characterize its potential anti-inflammatory properties.

Key Inflammatory Signaling Pathways: Potential Mechanistic Targets

A thorough understanding of the molecular pathways governing inflammation is critical to contextualizing experimental results. The NF-κB and MAPK pathways are primary targets for many anti-inflammatory drugs.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are pivotal mediators of inflammatory responses.[4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or bacterial lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[9] IKK then phosphorylates IκB, marking it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of hundreds of genes, including those for TNF-α, Interleukin-6 (IL-6), and COX-2.[6][8] Inhibition of IκB degradation or NF-κB nuclear translocation are key strategies for anti-inflammatory drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. Methyl 2,3-difluoro-4-hydroxybenzoate [myskinrecipes.com]

- 3. journalajrb.com [journalajrb.com]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. purformhealth.com [purformhealth.com]

Application Notes and Protocols for Reactions Involving Methyl 2,6-difluoro-4-hydroxybenzoate

Introduction

Methyl 2,6-difluoro-4-hydroxybenzoate is a key fluorinated aromatic building block increasingly utilized in medicinal chemistry and drug development.[1] Its strategic placement of fluorine atoms enhances metabolic stability and receptor binding affinity in active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for pivotal reactions involving this versatile intermediate. We will delve into the synthesis of the title compound, its application in O-alkylation reactions, and protocols for the transformation of its ester functional group. The causality behind experimental choices will be emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its handling and use in synthesis.

| Property | Value | Source |

| CAS Number | 194938-88-0 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | Solid | N/A |

| Storage | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is a critical first step for its subsequent use. A common route involves the esterification of 2,6-difluoro-4-hydroxybenzoic acid. While specific literature on the direct synthesis of the title compound is sparse, a reliable protocol can be adapted from the esterification of the closely related 2,6-difluorobenzoic acid.[2]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Protocol: Esterification of 2,6-difluoro-4-hydroxybenzoic Acid

This protocol is adapted from a general method for the esterification of fluorinated benzoic acids.[2]

Materials:

-

2,6-difluoro-4-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,6-difluoro-4-hydroxybenzoic acid (1.0 mmol) in methanol (50 mL) in a round-bottom flask, add a catalytic amount of concentrated H₂SO₄ (0.1 mmol) dropwise.

-

Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic conditions by adding saturated NaHCO₃ solution (50 mL).

-

Extract the product with ethyl acetate (2 x 50 mL).

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain pure this compound.